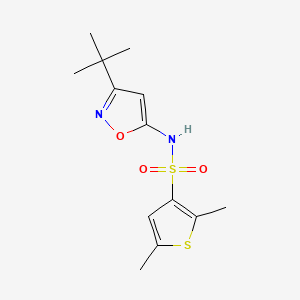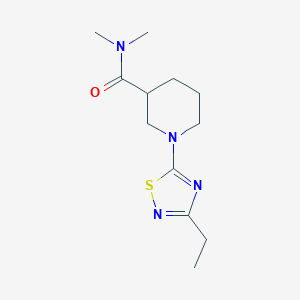![molecular formula C16H23N5S B7078469 3-ethyl-N-[[6-(4-methylpiperidin-1-yl)pyridin-3-yl]methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7078469.png)
3-ethyl-N-[[6-(4-methylpiperidin-1-yl)pyridin-3-yl]methyl]-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-N-[[6-(4-methylpiperidin-1-yl)pyridin-3-yl]methyl]-1,2,4-thiadiazol-5-amine is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-[[6-(4-methylpiperidin-1-yl)pyridin-3-yl]methyl]-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated precursor.
Attachment of the Pyridine Ring: The pyridine ring can be attached via cross-coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Final Assembly: The final compound is assembled by linking the various fragments through amide bond formation or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-[[6-(4-methylpiperidin-1-yl)pyridin-3-yl]methyl]-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-ethyl-N-[[6-(4-methylpiperidin-1-yl)pyridin-3-yl]methyl]-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Chemical Research: It serves as a valuable intermediate in the synthesis of other complex molecules and as a tool for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-ethyl-N-[[6-(4-methylpiperidin-1-yl)pyridin-3-yl]methyl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-methylpiperidine derivatives: These compounds share the piperidine moiety and may have similar biological activities.
Pyridine-containing thiadiazoles: These compounds have a similar core structure and may exhibit comparable chemical reactivity and applications.
Uniqueness
3-ethyl-N-[[6-(4-methylpiperidin-1-yl)pyridin-3-yl]methyl]-1,2,4-thiadiazol-5-amine is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-ethyl-N-[[6-(4-methylpiperidin-1-yl)pyridin-3-yl]methyl]-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5S/c1-3-14-19-16(22-20-14)18-11-13-4-5-15(17-10-13)21-8-6-12(2)7-9-21/h4-5,10,12H,3,6-9,11H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAGJQUIRGHUGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)NCC2=CN=C(C=C2)N3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-yl)-5,5-dimethyloxolane-2-carboxamide](/img/structure/B7078406.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-methyl-1H-pyrrole-3-carboxamide](/img/structure/B7078422.png)
![2-cyclopentyl-N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]acetamide](/img/structure/B7078425.png)
![N,N-dimethyl-5-[(7-methyl-1,4-thiazepan-4-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7078433.png)

![N-[1-[(2S)-2-(dimethylamino)-3-methylbutanoyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7078443.png)
![(3-Fluorophenyl)-[4-(3-hydroxy-5-methylpyridine-2-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7078444.png)
![2-(4-methylphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]piperidine-1-carboxamide](/img/structure/B7078450.png)

![6-[2-(4-Methylphenyl)pyrrolidin-1-yl]pyrazine-2-carboxamide](/img/structure/B7078475.png)
![2-(ethylamino)-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7078482.png)
![6-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B7078494.png)
